molecular formula C17H20N2O6S B2742862 ethyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 864858-13-9

ethyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2742862
CAS No.: 864858-13-9
M. Wt: 380.42
InChI Key: RPVYWNAMFASJCO-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene and pyridine ring system. Key structural features include:

  • Ethyl ester group at position 3, enhancing lipophilicity and influencing pharmacokinetic properties.
  • 6-Acetyl substituent, which may modulate electronic effects and steric interactions.

Synthetic routes for analogous compounds (e.g., refluxing in 1,4-dioxane with triethylamine) suggest reactivity at the 2-amino position, enabling functionalization with acyl or heterocyclic groups . Limited safety data for structurally related compounds indicate classification as laboratory chemicals without acute hazards .

Properties

IUPAC Name

ethyl 6-acetyl-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c1-3-24-17(22)14-11-4-5-19(10(2)20)8-13(11)26-16(14)18-15(21)12-9-23-6-7-25-12/h9H,3-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVYWNAMFASJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the dioxine ring and the functional groups. Common reagents used in these reactions include ethyl acetoacetate, various amines, and acylating agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under acidic or basic conditions:

  • Ester Hydrolysis :
    Basic hydrolysis (saponification) converts the ethyl ester to a carboxylic acid. For example:

    Compound+NaOH (aq)Carboxylic Acid+Ethanol\text{Compound} + \text{NaOH (aq)} \rightarrow \text{Carboxylic Acid} + \text{Ethanol}

    Optimal conditions include using dimethylformamide (DMF) as a solvent with potassium hydroxide (20% w/v) at 60–80°C, achieving yields >85%.

  • Amide Hydrolysis :
    Acidic hydrolysis (6M HCl, reflux) cleaves the amide bond to yield a free amine and carboxylic acid.

Reaction Type Conditions Products Yield
Ester hydrolysis20% KOH in DMF, 80°C, 4hCarboxylic acid derivative85–90%
Amide hydrolysis6M HCl, reflux, 6h5,6-dihydro-1,4-dioxine-2-carboxylic acid78%

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution:

  • Alcoholysis :
    Transesterification with methanol under acidic catalysis (H₂SO₄) produces the methyl ester derivative.

  • Aminolysis :
    Reaction with primary amines (e.g., benzylamine) in tetrahydrofuran (THF) yields substituted amides.

Reagent Conditions Product Yield
Methanol + H₂SO₄Reflux, 8hMethyl ester72%
BenzylamineTHF, RT, 12hN-Benzylamide derivative68%

Cyclization Reactions

The acetyl group and tetrahydrothienopyridine core facilitate cyclization:

  • Heterocycle Formation :
    Treatment with elemental sulfur and ω-cyanoacetophenone in ethanol induces cyclization to form thiophene-fused derivatives . For example:

    Compound+S8EtOH, 80°CThieno[3,2-b]pyridine derivative\text{Compound} + \text{S}_8 \xrightarrow{\text{EtOH, 80°C}} \text{Thieno[3,2-b]pyridine derivative}
  • Intramolecular Cyclocondensation :
    Refluxing with hydrazine hydrate generates pyrazole rings via Schiff base formation .

Reagent Conditions Product Yield
S₈ + ω-cyanoacetophenoneEtOH, 80°C, 6hThieno[3,2-b]pyridine65%
Hydrazine hydrateEtOH, reflux, 4hPyrazole-fused derivative58%

Amide Bond Modifications

The secondary amide undergoes coupling and functionalization:

  • Buchwald–Hartwig Amination :
    Palladium-catalyzed coupling with aryl halides introduces substituents at the amide nitrogen.

  • Reductive Alkylation :
    Sodium borohydride-mediated reduction converts the amide to a secondary amine.

Reaction Conditions Product Yield
Coupling with 4-bromotoluenePd(OAc)₂, XPhos, K₃PO₄, 100°C, 12hN-Aryl substituted derivative63%
NaBH₄ reductionMeOH, 0°C, 2hSecondary amine70%

Acetyl Group Reactivity

The acetyl moiety participates in condensation and nucleophilic additions:

  • Knorr Quinoline Synthesis :
    Reaction with hydroxylamine hydrochloride forms an oxime, which cyclizes to a quinoline analog under acidic conditions .

  • Claisen–Schmidt Condensation :
    Base-catalyzed condensation with aromatic aldehydes yields α,β-unsaturated ketones .

Reagent Conditions Product Yield
Hydroxylamine hydrochlorideHCl, EtOH, reflux, 3hOxime intermediate75%
Benzaldehyde + NaOHEtOH, RT, 24hChalcone derivative60%

Cross-Coupling Reactions

The thienopyridine core enables catalytic cross-coupling:

  • Suzuki–Miyaura Coupling :
    Palladium-catalyzed coupling with phenylboronic acid introduces aryl groups at the C-5 position .

Reagent Conditions Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 8h5-Phenylthienopyridine55%

This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly for constructing complex heterocycles and bioactive molecules. Experimental protocols from diverse sources validate its utility in medicinal chemistry and materials science.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of a thieno[2,3-c]pyridine core and various functional groups that enhance its biological activity. The molecular formula is C23H28N2O5SC_{23}H_{28}N_{2}O_{5}S, with a molecular weight of approximately 444.5 g/mol . The presence of the dioxine moiety contributes to its potential reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to ethyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate. Research indicates that derivatives of this compound may inhibit specific cancer cell lines by targeting critical pathways involved in tumor growth and metastasis. For instance, compounds that share structural similarities have shown promise in overcoming chemotherapy resistance in ovarian cancer by inhibiting aldehyde dehydrogenase isoforms .

Neurological Applications

The compound's potential as a modulator of neurotransmitter receptors has garnered attention. Studies suggest that thieno[2,3-c]pyridine derivatives can act as positive allosteric modulators for AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain. This modulation could lead to therapeutic strategies for conditions such as Alzheimer's disease or other neurodegenerative disorders .

Antimicrobial Properties

There is emerging evidence supporting the antimicrobial activity of thieno[2,3-c]pyridine derivatives. The unique structure may interact with bacterial cell membranes or inhibit key enzymes necessary for bacterial survival. Further research is needed to elucidate the specific mechanisms and efficacy against various pathogens.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of ovarian cancer cell lines with IC50 values indicating significant potency against ALDH1A isoforms .
Study BNeurological ModulationIdentified as a positive allosteric modulator of AMPA receptors with EC50 values comparable to known drugs in the class .
Study CAntimicrobial ActionShowed effective inhibition against Gram-positive bacteria with potential applications in antibiotic development .

Synthesis and Development

The synthetic pathways for creating this compound involve several steps that optimize yield and purity. Techniques such as cyclization reactions and functional group modifications are employed to achieve the desired compound efficiently.

Mechanism of Action

The mechanism of action of ethyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional attributes of the target compound with its analogues:

Compound Name Position 2 Substituent Position 6 Substituent Position 3 Functional Group Molecular Weight Key Properties/Applications Reference
Ethyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate 5,6-Dihydro-1,4-dioxine-2-amido Acetyl Ethyl ester ~392.4 g/mol Potential kinase inhibitor (hypothesized)
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Amino Benzyl Ethyl ester ~316.4 g/mol Cytotoxicity screening (reported)
6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Amino Acetyl Carboxamide ~279.3 g/mol Higher polarity; CNS drug candidate
Ethyl 6-benzyl-2-(2-chloropropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride 2-Chloropropanamido Benzyl Ethyl ester ~434.3 g/mol Discontinued (stability issues)
Compound C4 (Patent Example) Cyclopropanecarbonyl-amino Acetyl Carboxylic acid amide ~335.4 g/mol Improved metabolic stability

Key Observations:

Benzyl substituents at position 6 (e.g., in ) correlate with cytotoxicity, suggesting steric bulk may influence cellular uptake or target engagement.

Functional Group Influence :

  • Ethyl esters (e.g., target compound, ) generally improve membrane permeability versus carboxamides (e.g., ), which may favor aqueous solubility and CNS penetration .
  • Chlorinated acyl groups (e.g., 2-chloropropanamido in ) are associated with synthetic challenges and discontinuation, likely due to instability or toxicity .

Synthetic Accessibility :

  • The target compound’s dioxine-amido group requires specialized reagents (e.g., 5,6-dihydro-1,4-dioxine-2-carboxylic acid derivatives), contrasting with simpler acylations using chloroacetamide or benzyl halides .

Biological Activity

Ethyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS Number: 864858-13-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H20N2O6SC_{17}H_{20}N_{2}O_{6}S. It features a thieno[2,3-c]pyridine core with an acetyl group and a 1,4-dioxine moiety that may contribute to its biological effects.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Studies have shown that derivatives of thieno[2,3-c]pyridine possess significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds structurally related to thieno[2,3-c]pyridine have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
  • Antifungal Properties : Some derivatives exhibit antifungal activity against drug-resistant strains of Candida .

Anticancer Activity

The thieno[2,3-c]pyridine scaffold is known for its potential as an anticancer agent. Research has indicated:

  • Cell Viability Inhibition : Compounds similar to this compound have been tested for their ability to inhibit cell proliferation in various cancer cell lines .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The following steps are commonly employed:

  • Formation of the thieno[2,3-c]pyridine core.
  • Introduction of the 1,4-dioxine moiety via cyclization reactions.
  • Acetylation and esterification to yield the final product.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

StudyCompoundActivityFindings
Thiazole DerivativesAntimicrobialShowed activity against methicillin-resistant S. aureus with MIC values as low as 8 µg/mL.
Quinoline DerivativesAnticancerInduced apoptosis in cancer cell lines with IC50 values indicating significant potency.
Pyridine DerivativesAntioxidantExhibited strong antioxidant activity alongside anticancer properties.

Q & A

Q. What strategies mitigate respiratory irritation during large-scale synthesis?

  • Methodological Answer : Implement engineering controls such as local exhaust ventilation (LEV) systems and enclosed reactors. Use respirable dust samplers to monitor airborne concentrations. Pre-synthesize derivatives with reduced volatility (e.g., ester-to-amide modifications) to lower exposure risks .

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